molecular formula C4H8ClF4N B2909928 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride CAS No. 1781162-07-9

2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride

Cat. No.: B2909928
CAS No.: 1781162-07-9
M. Wt: 181.56
InChI Key: NVMALFKINXPJKF-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C4H8ClF4N. It is a fluorinated amine derivative, which is often used in various chemical and industrial applications due to its unique properties. The compound is typically available in the form of a hydrochloride salt, which enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride generally involves the fluorination of appropriate precursors. One common method involves the reaction of 2-methylpropan-1-amine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.

    Reduction: Reduction reactions can yield fluorinated amines with different degrees of fluorination.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated amides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.

    Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its unique properties.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity for specific targets, leading to improved efficacy in various applications. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound used in various applications.

    2,2,3,3-Tetrafluoropropionic acid: A fluorinated carboxylic acid with different reactivity and applications.

Uniqueness

2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in a wide range of applications compared to other similar compounds.

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F4N.ClH/c1-3(5,2-9)4(6,7)8;/h2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMALFKINXPJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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